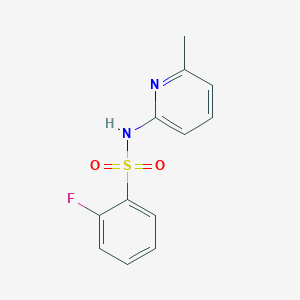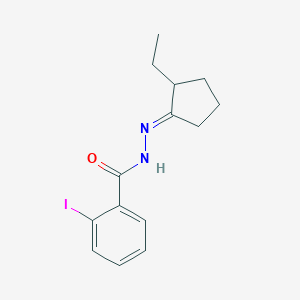
N/'-(2-Ethylcyclopentylidene)-2-iodobenzohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N’-(2-ethylcyclopentylidene)-2-iodobenzohydrazide is a chemical compound with a unique structure that includes an ethylcyclopentylidene group and an iodobenzohydrazide moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2-ethylcyclopentylidene)-2-iodobenzohydrazide typically involves the reaction of 2-iodobenzohydrazide with 2-ethylcyclopentanone under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as acetic acid. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
Industrial production of N’-(2-ethylcyclopentylidene)-2-iodobenzohydrazide may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
N’-(2-ethylcyclopentylidene)-2-iodobenzohydrazide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The iodine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiols (R-SH) can be used for substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the original compound.
Reduction: Reduced forms of the compound, often with the removal of the iodine atom.
Substitution: New compounds with different functional groups replacing the iodine atom.
科学研究应用
N’-(2-ethylcyclopentylidene)-2-iodobenzohydrazide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of N’-(2-ethylcyclopentylidene)-2-iodobenzohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.
相似化合物的比较
Similar Compounds
- N’-(2-ethylcyclopentylidene)isonicotinohydrazide
- N’-(2-ethylcyclopentylidene)-2-(2-methoxyanilino)acetohydrazide
- N’-(2-ethylcyclopentylidene)-2-(3-methylphenoxy)acetohydrazide
Uniqueness
N’-(2-ethylcyclopentylidene)-2-iodobenzohydrazide is unique due to the presence of the iodine atom, which imparts distinct chemical reactivity and potential biological activity. This differentiates it from other similar compounds that may lack the iodine atom or have different substituents.
属性
分子式 |
C14H17IN2O |
|---|---|
分子量 |
356.2 g/mol |
IUPAC 名称 |
N-[(E)-(2-ethylcyclopentylidene)amino]-2-iodobenzamide |
InChI |
InChI=1S/C14H17IN2O/c1-2-10-6-5-9-13(10)16-17-14(18)11-7-3-4-8-12(11)15/h3-4,7-8,10H,2,5-6,9H2,1H3,(H,17,18)/b16-13+ |
InChI 键 |
CXVLOKWSDYUBNO-DTQAZKPQSA-N |
SMILES |
CCC1CCCC1=NNC(=O)C2=CC=CC=C2I |
手性 SMILES |
CCC\1CCC/C1=N\NC(=O)C2=CC=CC=C2I |
规范 SMILES |
CCC1CCCC1=NNC(=O)C2=CC=CC=C2I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


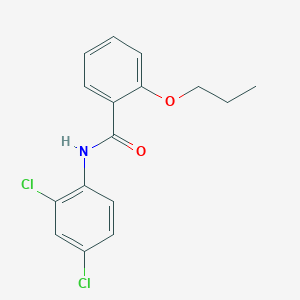
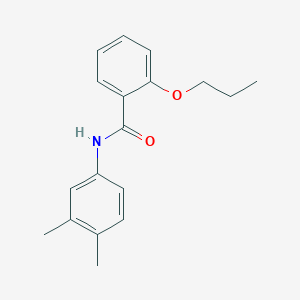
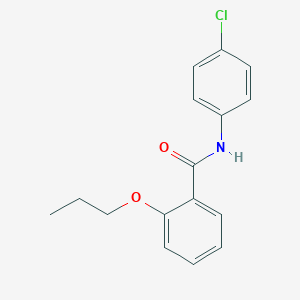

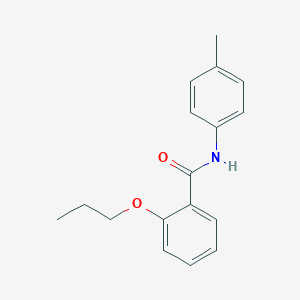
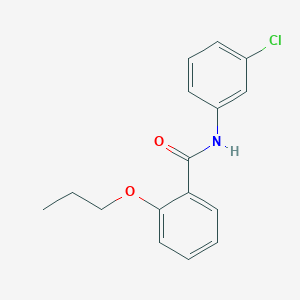
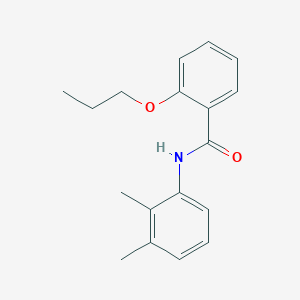
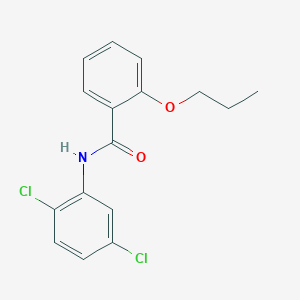
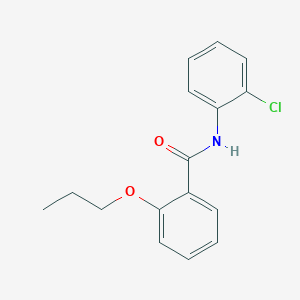
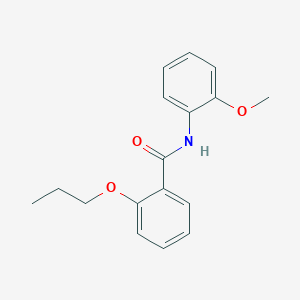
![Methyl 4-[(2-propoxybenzoyl)amino]benzoate](/img/structure/B255618.png)
